Heptadecane-6,9,12-trione
Description
Heptadecane-6,9,12-trione is a linear ketone-containing compound with three ketone groups positioned at carbons 6, 9, and 12 of a 17-carbon chain. Its systematic name, as per the World Health Organization (WHO) International Nonproprietary Name (INN) list, is (2R,5S,8R,11R)-5-cyclopropyl-11-[(4-fluorophenyl)methyl]-2,7,8-trimethyl-...dodecahydro-6H-1,4,7,10,13-benzoxatetraazacyclooctadécine-6,9,12-trione . The compound’s ketone-rich backbone suggests unique reactivity and solubility profiles compared to alkanes or other functionalized derivatives.
Properties
CAS No. |
62619-52-7 |
|---|---|
Molecular Formula |
C17H30O3 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
heptadecane-6,9,12-trione |
InChI |
InChI=1S/C17H30O3/c1-3-5-7-9-15(18)11-13-17(20)14-12-16(19)10-8-6-4-2/h3-14H2,1-2H3 |
InChI Key |
ONDYTPHZZWELLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)CCC(=O)CCC(=O)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecane-6,9,12-trione typically involves multi-step organic reactions One common method includes the oxidation of heptadecane derivatives using strong oxidizing agents under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The choice of oxidizing agents and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Heptadecane-6,9,12-trione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted heptadecane derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating oxidative stress-related conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Heptadecane-6,9,12-trione exerts its effects involves interactions with molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the modulation of the NF-kB pathway, which plays a crucial role in regulating immune responses and inflammation . The compound’s ability to reduce oxidative stress by upregulating the NIK/IKK and MAPKs pathways further contributes to its biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Heptadecane-6,9,12-trione with structurally or functionally related compounds, emphasizing molecular features, biological activity, and applications.
Structural Analogues
Key Observations:
- Functional Group Diversity: this compound’s ketones contrast with the ionic bisquaternary salts (antitumor agents) and non-reactive alkanes (VOCs). Its polarity and hydrogen-bonding capacity may enhance solubility compared to alkanes but reduce it relative to TTHA’s carboxylic acids .
- Biological Activity: While this compound is linked to hormone regulation, dispirotripiperazine derivatives exhibit antitumor properties. However, synthesized analogues of the latter showed reduced activity, highlighting the trione’s structural uniqueness .
- Synthetic Complexity: The trione’s ketone placement requires precise oxidation steps, whereas bisquaternary salts involve quaternization of amines. TTHA’s synthesis focuses on polyamine-carboxylic acid conjugation .
Functional Analogues in Volatile Organic Compounds (VOCs)
Compounds like hexadecanal, octadecanal, and 2,6,10,15-tetramethyl heptadecane share a similar hydrocarbon backbone but differ in functional groups (aldehydes, branched alkanes) . These VOCs are involved in insect communication and plant volatile signaling, unlike the trione’s therapeutic role. For example, methyl eugenol and phytane in attract whiteflies, whereas the trione’s bioactivity remains hormone-specific .
Chelating Agents vs. Ketones
TTHA and Tropolone exemplify functional divergence. TTHA’s six carboxylic acids enable strong metal coordination (log stability constants: 24.32–31.44 for TTHA-6), whereas Tropolone’s cyclic β-diketone structure (pKa ~6.3) allows radical scavenging.
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